The (2Z,6Z)-Farnesyl Acetate Compendium: Structural Dynamics, Synthesis, and Biological Applications
The (2Z,6Z)-Farnesyl Acetate Compendium: Structural Dynamics, Synthesis, and Biological Applications
Executive Summary
(2Z,6Z)-Farnesyl acetate—also known as cis,cis-farnesyl acetate—is a rare, geometrically distinct sesquiterpene ester. While the biological landscape is dominated by its natural (E,E) counterpart, the (Z,Z) isomer has emerged as a critical tool for probing the stereospecificity of protein prenylation networks and understanding artifactual degradation in commercial essential oils. This whitepaper provides a comprehensive technical analysis of (2Z,6Z)-farnesyl acetate, detailing its structural chemistry, biological mode of action, and the validated protocols required for its stereoselective synthesis and analytical quantification.
Structural Chemistry & Physicochemical Profiling
The geometry of the farnesyl chain dictates its spatial conformation. Unlike the extended, linear conformation adopted by the natural (2E,6E) isomer, the (2Z,6Z) geometry forces the molecule into a distinct "U-shaped" or folded conformation due to steric hindrance between the methyl groups and the main aliphatic chain. This folded architecture is critical when evaluating how the lipid analog docks into the hydrophobic active sites of metalloenzymes.
Table 1: Physicochemical Properties of (2Z,6Z)-Farnesyl Acetate
| Property | Value / Description |
| IUPAC Name | (2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl acetate |
| Molecular Formula | C17H28O2 |
| Molecular Weight | 264.40 g/mol |
| Density | ~0.91 g/mL at 20 °C |
| Refractive Index | n20/D 1.477 |
| Structural Motif | cis,cis-allylic ester |
Biological Significance & Mode of Action
Probing Farnesyltransferase (FTase) Stereospecificity
Farnesyl pyrophosphate (FPP) is the obligate isoprenoid donor for Farnesyltransferase (FTase), an enzyme responsible for the post-translational prenylation of proteins bearing a C-terminal CaaX motif (e.g., Ras proteins and yeast a-factor). Because mutated Ras proteins are implicated in ~30% of human cancers, understanding the binding pocket of FTase is a major pharmaceutical objective.
To determine if the FTase active site strictly requires the linear (E,E) geometry, researchers synthesized the geometric isomers of the farnesyl moiety. Surprisingly, biological evaluation of the Saccharomyces cerevisiae a-factor mating peptide modified with the (2Z,6Z)-farnesyl analog demonstrated nearly equivalent biological activity to the natural (E,E) form (). This reveals a profound evolutionary flexibility within the FTase hydrophobic barrel, allowing it to accommodate the folded (Z,Z) lipid without abolishing receptor recognition.
Inhibition of DNA Replication
Beyond protein prenylation, farnesyl acetate acts as an exogenous lipid analog that disrupts cellular proliferation. It has been shown to irreversibly inhibit DNA replication in human and hamster cells by arresting them prior to the S phase (). The causality of this inhibition does not rely on mevalonate pathway metabolism; rather, the intact acetate ester directly blocks the farnesylation of critical cell-cycle regulatory proteins.
Figure 1: Mechanism of protein farnesylation catalyzed by Farnesyltransferase (FTase).
Natural Occurrence vs. Artifact Formation
While (E,E)-farnesol is ubiquitous in nature, the (Z,Z) isomer is exceptionally rare. In phytochemistry, the presence of (2Z,6Z)-farnesyl acetate is almost exclusively an indicator of artifactual degradation.
During the prolonged storage of cold-pressed peel oils, such as Daidai (Citrus aurantium), the acidic microenvironment of the aging oil catalyzes the protonation of endogenous farnesol. This triggers carbocation-mediated double bond migration (isomerization) and subsequent esterification with free acetic acid. A landmark study identified cis,cis-farnesyl acetate as a prominent artifact formed when Daidai oil is stored at 20 °C for 12 months ().
Table 2: Artifact Formation in Daidai Peel Oil (12 Months at 20 °C)
| Compound Class | Total Artifact Contribution (%) | Key Identified Artifacts |
| Alcohols | 6.0% | Sabinene hydrate, 1-octen-3-ol |
| Carbonyls | 5.3% | (+)-Carvone |
| Esters | 4.9% | cis,cis-farnesyl acetate , dihydrocarveol acetate |
| Epoxides | 0.4% | Limonene oxide |
Validated Experimental Protocols
Protocol 1: Stereoselective Synthesis of (2Z,6Z)-Farnesyl Acetate
Standard Horner-Wadsworth-Emmons (HWE) reactions yield thermodynamically favored (E)-isomers. To force the formation of the sterically hindered cis-allylic alcohol, a modified Wittig reaction utilizing β-oxido ylides (the Schlosser modification) is required ().
Step-by-Step Methodology:
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Ylide Generation: Treat ethylidenetriphenylphosphorane with a strong base (e.g., sec-butyllithium) in THF at -78 °C to generate the reactive ylide.
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Condensation: Add nerylacetone (the Z-isomer precursor) dropwise. The low temperature traps the intermediate betaine.
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Stereocontrol (Schlosser Modification): Add a second equivalent of base to form the β-oxido ylide. Quench with a proton source (e.g., tert-butanol) to stereoselectively yield (2Z,6Z)-farnesol.
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Acetylation: React the purified (2Z,6Z)-farnesol with acetic anhydride (1.5 eq) and pyridine (2.0 eq) in dichloromethane at room temperature for 4 hours.
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Self-Validation: Subject the crude product to 1H NMR (300 MHz) analysis. The protocol is validated if the vinylic proton signal characteristic of the (E)-isomer (typically shifted downfield) is entirely absent, confirming >95% diastereomeric excess (de).
Figure 2: Stereoselective synthesis of (2Z,6Z)-Farnesyl acetate via modified Wittig reaction.
Protocol 2: GC-MS Artifact Monitoring in Essential Oils
To detect the artifactual formation of (2Z,6Z)-farnesyl acetate in aging citrus oils, high-resolution capillary gas chromatography-mass spectrometry (GC-MS) is utilized.
Step-by-Step Methodology:
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Sample Preparation: Dilute 10 μL of the aged essential oil in 1.0 mL of GC-grade hexane. Add 1-heptanol as an internal standard.
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Chromatographic Separation: Inject 1 μL into a GC-MS equipped with a fused silica capillary column (e.g., DB-Wax or HP-5, 30 m × 0.25 mm).
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Temperature Programming: Hold the oven at 60 °C for 2 min, ramp at 4 °C/min to 220 °C, and hold for 10 min. This slow ramp ensures the baseline resolution of the (Z,Z) isomer from the more abundant (E,E) isomer.
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Self-Validation: Identification is self-validating through a dual-verification system:
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Match the experimental Retention Index (RI) against a homologous series of n-alkanes (C8–C22).
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Confirm the mass fragmentation pattern (characteristic m/z peaks at 69, 93, and 136) against an authentic (2Z,6Z)-farnesyl acetate standard.
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References
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Meigs TE, Sherwood SW, Simoni RD. "Farnesyl acetate, a derivative of an isoprenoid of the mevalonate pathway, inhibits DNA replication in hamster and human cells." Experimental Cell Research. 1995.[Link][1]
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Xie H, Shao Y, Becker JM, Naider F, Gibbs RA. "Synthesis and Biological Evaluation of the Geometric Farnesylated Analogues of the a-Factor Mating Peptide of Saccharomyces cerevisiae." Journal of Organic Chemistry. 2000.[Link][2][3][4]
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Njoroge SM, Ukeda H, Sawamura M. "Changes of the volatile profile and artifact formation in Daidai (Citrus aurantium) cold-pressed peel oil on storage." Journal of Agricultural and Food Chemistry. 2003. [Link][5][6]
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Yu JS, Kleckley TS, Wiemer DF. "Synthesis of Farnesol Isomers via a Modified Wittig Procedure." Organic Letters. 2005.[Link][7][8][9]
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- 5. Changes of the volatile profile and artifact formation in Daidai (Citrus aurantium) cold-pressed peel oil on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
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